(2R,3S,4S,5S)-2-(6-(Bicyclo[2.2.1]heptan-2-ylamino)-9H-purin-9-yl)-5-(hydroxymethyl)tetrahydrofuran-3,4-diol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
The compound “(2R,3S,4S,5S)-2-(6-(Bicyclo[221]heptan-2-ylamino)-9H-purin-9-yl)-5-(hydroxymethyl)tetrahydrofuran-3,4-diol” is a complex organic molecule that features a bicyclo[221]heptane moiety attached to a purine base
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of this compound typically involves multiple steps, starting from commercially available precursors. The key steps may include:
Formation of the bicyclo[2.2.1]heptane moiety: This can be achieved through a Diels-Alder reaction between a suitable diene and dienophile.
Attachment of the purine base: This step may involve nucleophilic substitution reactions where the bicyclo[2.2.1]heptane derivative reacts with a purine precursor.
Formation of the tetrahydrofuran ring: This can be accomplished through cyclization reactions, often under acidic or basic conditions.
Industrial Production Methods
Industrial production of this compound would require optimization of the synthetic route to ensure high yield and purity. This may involve:
Catalysis: Using catalysts to enhance reaction rates and selectivity.
Purification: Employing techniques such as chromatography and crystallization to purify the final product.
Chemical Reactions Analysis
Types of Reactions
The compound can undergo various chemical reactions, including:
Oxidation: The hydroxymethyl group can be oxidized to form aldehydes or carboxylic acids.
Reduction: The purine base can be reduced under specific conditions to form dihydropurines.
Substitution: The amino group on the bicyclo[2.2.1]heptane moiety can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidizing agents: Potassium permanganate, chromium trioxide.
Reducing agents: Sodium borohydride, lithium aluminum hydride.
Substitution reagents: Alkyl halides, acyl chlorides.
Major Products
Oxidation products: Aldehydes, carboxylic acids.
Reduction products: Dihydropurines.
Substitution products: Alkylated or acylated derivatives.
Scientific Research Applications
Chemistry
Synthesis of novel compounds: The compound can be used as a building block for the synthesis of more complex molecules.
Catalysis: It may serve as a ligand in catalytic reactions.
Biology
Enzyme inhibition: The compound may act as an inhibitor for specific enzymes, making it useful in biochemical studies.
Protein binding: It can be used to study protein-ligand interactions.
Medicine
Drug development: The compound’s unique structure may make it a candidate for drug development, particularly in targeting specific biological pathways.
Diagnostics: It may be used in diagnostic assays to detect certain biomolecules.
Industry
Materials science: The compound can be used in the development of new materials with specific properties.
Agriculture: It may have applications in the development of agrochemicals.
Mechanism of Action
The compound exerts its effects through interactions with specific molecular targets. The mechanism of action may involve:
Binding to enzymes: Inhibiting or modulating enzyme activity.
Interacting with receptors: Modulating receptor activity and signaling pathways.
Altering cellular processes: Affecting cellular metabolism and function.
Comparison with Similar Compounds
Similar Compounds
- (2R,3S,4S,5S)-2-(6-(Cyclohexylamino)-9H-purin-9-yl)-5-(hydroxymethyl)tetrahydrofuran-3,4-diol
- (2R,3S,4S,5S)-2-(6-(Phenylamino)-9H-purin-9-yl)-5-(hydroxymethyl)tetrahydrofuran-3,4-diol
Uniqueness
- Structural uniqueness : The presence of the bicyclo[2.2.1]heptane moiety distinguishes it from other similar compounds.
- Biological activity : Its specific interactions with molecular targets may differ from those of similar compounds, leading to unique biological effects.
Properties
Molecular Formula |
C17H23N5O4 |
---|---|
Molecular Weight |
361.4 g/mol |
IUPAC Name |
(2R,3S,4S,5S)-2-[6-(2-bicyclo[2.2.1]heptanylamino)purin-9-yl]-5-(hydroxymethyl)oxolane-3,4-diol |
InChI |
InChI=1S/C17H23N5O4/c23-5-11-13(24)14(25)17(26-11)22-7-20-12-15(18-6-19-16(12)22)21-10-4-8-1-2-9(10)3-8/h6-11,13-14,17,23-25H,1-5H2,(H,18,19,21)/t8?,9?,10?,11-,13+,14-,17+/m0/s1 |
InChI Key |
YKPCEENRZZBDMC-WEZRAJKZSA-N |
Isomeric SMILES |
C1CC2CC1CC2NC3=C4C(=NC=N3)N(C=N4)[C@H]5[C@H]([C@@H]([C@@H](O5)CO)O)O |
Canonical SMILES |
C1CC2CC1CC2NC3=C4C(=NC=N3)N(C=N4)C5C(C(C(O5)CO)O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.